

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of 1,3-Dichlorobutane

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## Compound of Interest

Compound Name: 1,3-Dichlorobutane

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## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of **1,3-dichlorobutane** using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The data presented, along with the detailed experimental protocols, offer a comprehensive guide for the characterization of halogenated alkanes, which are important intermediates in organic synthesis and drug development.

## Data Presentation

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1,3-dichlorobutane** are summarized in the tables below. The spectra were referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

Table 1:  $^1\text{H}$  NMR Spectral Data of **1,3-Dichlorobutane**

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
a	~4.25	Multiplet	1H	CH(Cl)
b	~3.70	Triplet	2H	CH <sub>2</sub> Cl
c	~2.27	Multiplet	2H	CH <sub>2</sub>
d	~1.58	Doublet	3H	CH <sub>3</sub>

Note: Coupling constants (J values) were not explicitly found in the searched literature. The multiplicities are predicted based on the structure.

Table 2: <sup>13</sup>C NMR Spectral Data of **1,3-Dichlorobutane**

Signal	Chemical Shift ( $\delta$ , ppm)	Assignment
1	~59.0	CH(Cl)
2	~49.0	CH <sub>2</sub> Cl
3	~40.0	CH <sub>2</sub>
4	~25.0	CH <sub>3</sub>

Note: The <sup>13</sup>C NMR spectrum is broadband proton-decoupled, resulting in singlet peaks for each carbon.

## Experimental Protocols

Detailed methodologies for the NMR analysis of **1,3-dichlorobutane** are provided below. These protocols are designed to ensure high-quality, reproducible results.

## Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.<sup>[1]</sup>

- **Sample Purity:** Ensure the **1,3-dichlorobutane** sample is of high purity to avoid interference from impurity signals.

- Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar organic compounds.
- Concentration:
  - For  $^1\text{H}$  NMR, prepare a solution by dissolving 5-25 mg of **1,3-dichlorobutane** in 0.6-0.7 mL of deuterated solvent.[\[2\]](#)
  - For  $^{13}\text{C}$  NMR, a higher concentration is generally required, typically 50-100 mg of the sample in 0.6-0.7 mL of solvent, to achieve a good signal-to-noise ratio in a reasonable time.[\[2\]](#)
- Sample Filtration: If any solid particles are present, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[\[3\]](#) A Pasteur pipette with a small plug of glass wool can be used for filtration.
- Transfer to NMR Tube: Transfer the clear solution into a clean, dry 5 mm NMR tube. The final volume should result in a sample height of approximately 4-5 cm.[\[4\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).[\[3\]](#)

## NMR Data Acquisition

The following are general parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer.[\[1\]](#)[\[3\]](#)

### $^1\text{H}$ NMR Spectroscopy:

- Spectrometer Frequency: 300 MHz or higher is recommended for better resolution.
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

- Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally adequate for small molecules.
- Acquisition Time (AQ): Typically 2-4 seconds.
- Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient to cover the proton signals of most organic molecules.

#### **<sup>13</sup>C NMR Spectroscopy:**

- Spectrometer Frequency: 75 MHz or higher.
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
- Number of Scans (NS): Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
- Acquisition Time (AQ): Typically 1-2 seconds.
- Spectral Width (SW): A range of 0 to 220 ppm will cover the chemical shifts of most carbon environments in organic molecules.

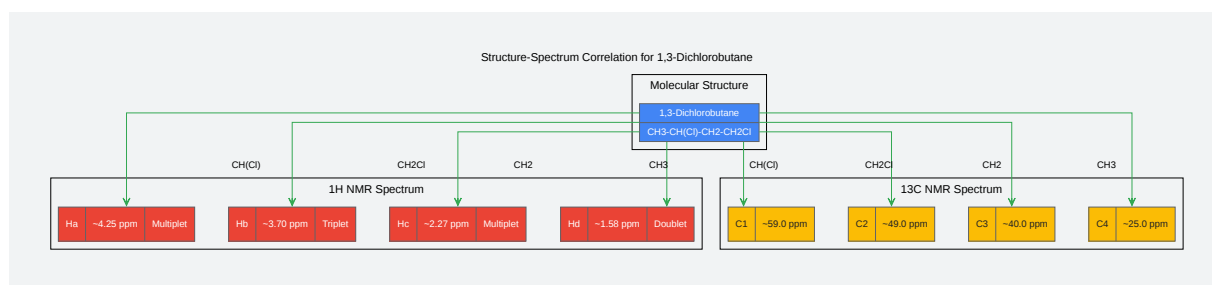
## **Data Processing**

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

- Integration: For  $^1\text{H}$  NMR, the area under each peak is integrated to determine the relative ratio of protons.

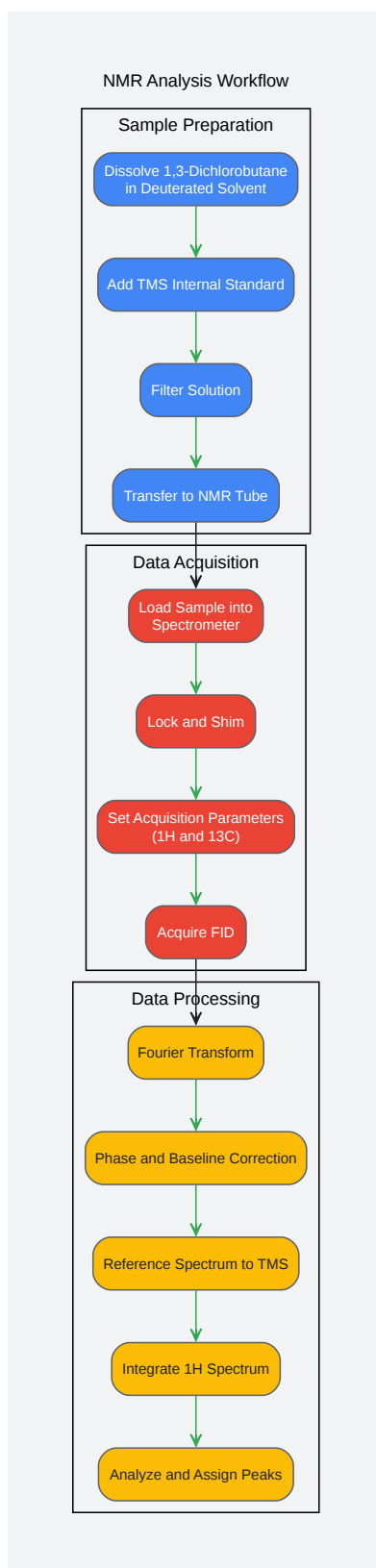
## Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the NMR analysis of **1,3-dichlorobutane**.



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Caption: Correlation of **1,3-Dichlorobutane**'s structure with its  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.



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Caption: Step-by-step workflow for the NMR analysis of **1,3-dichlorobutane**.

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